

# Application Notes and Protocols: In Vitro Efficacy Testing of Thiophanate on Botrytis cinerea

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## Compound of Interest

Compound Name: Thiophanate

Cat. No.: B166795

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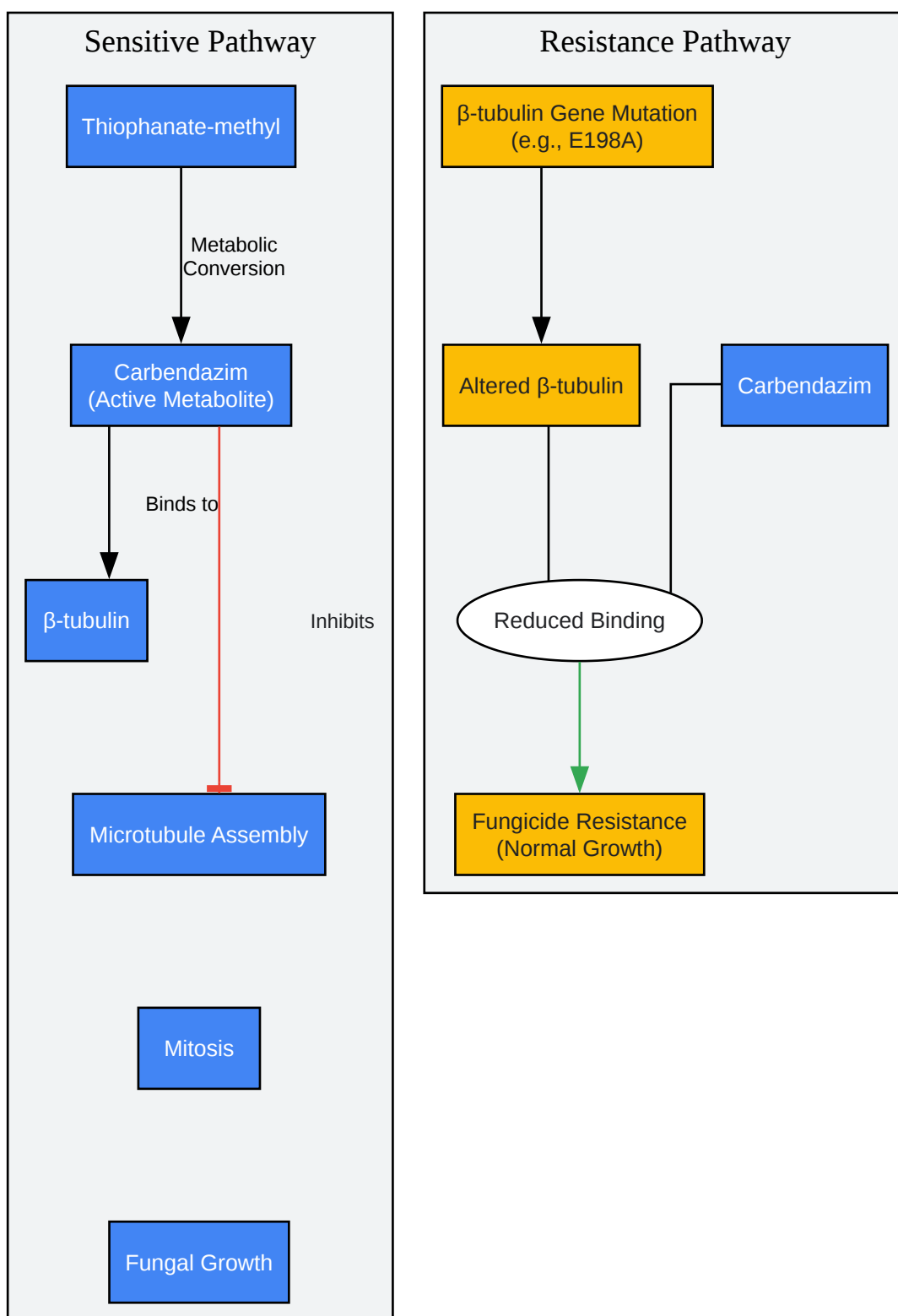
## Introduction

Botrytis cinerea, the causative agent of gray mold disease, is a formidable plant pathogen responsible for significant pre- and post-harvest losses in over 200 plant species.[1] Control of this disease has heavily relied on the application of fungicides.[2] **Thiophanate-methyl**, a member of the methyl benzimidazole carbamate (MBC) class of fungicides, has been widely used due to its systemic and broad-spectrum activity.[3] It exhibits excellent inhibitory action against the mycelial growth and germ-tube elongation of B. cinerea.[3] However, the site-specific mode of action of MBC fungicides presents a high risk for the development of resistance.[2] Monitoring the efficacy of **thiophanate** and understanding the resistance status of B. cinerea populations are critical for effective disease management. These application notes provide detailed protocols for in vitro assays to determine the sensitivity of B. cinerea to **thiophanate**.

## Mechanism of Action and Resistance

**Thiophanate-methyl** itself is not the primary toxic agent. In the fungal cell, it is converted to its active metabolite, carbendazim (also known as MBC). Carbendazim targets the  $\beta$ -tubulin protein, a crucial component of microtubules.[4] By binding to  $\beta$ -tubulin, it disrupts the assembly of microtubules, which are essential for the formation of the mitotic spindle during nuclear division.[2] This inhibition of mitosis ultimately halts fungal cell division and growth.[2]

The most common mechanism of resistance to **thiophanate**-methyl in *B. cinerea* involves point mutations in the  $\beta$ -tubulin gene.<sup>[4]</sup> A frequently observed mutation is at codon 198, where a change from glutamic acid to alanine (E198A) or valine (E198V) alters the fungicide's binding site on the  $\beta$ -tubulin protein.<sup>[5][6]</sup> This alteration reduces the binding affinity of carbendazim, rendering the fungicide ineffective and leading to a resistant phenotype.<sup>[2]</sup>



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**Caption:** Mechanism of action and resistance pathway for **Thiophanate-methyl** in *B. cinerea*.

## Quantitative Data Summary

The efficacy of **thiophanate** is quantified by determining the Effective Concentration that inhibits 50% of growth ( $EC_{50}$ ). The  $EC_{50}$  values are used to classify isolates into different sensitivity or resistance categories.

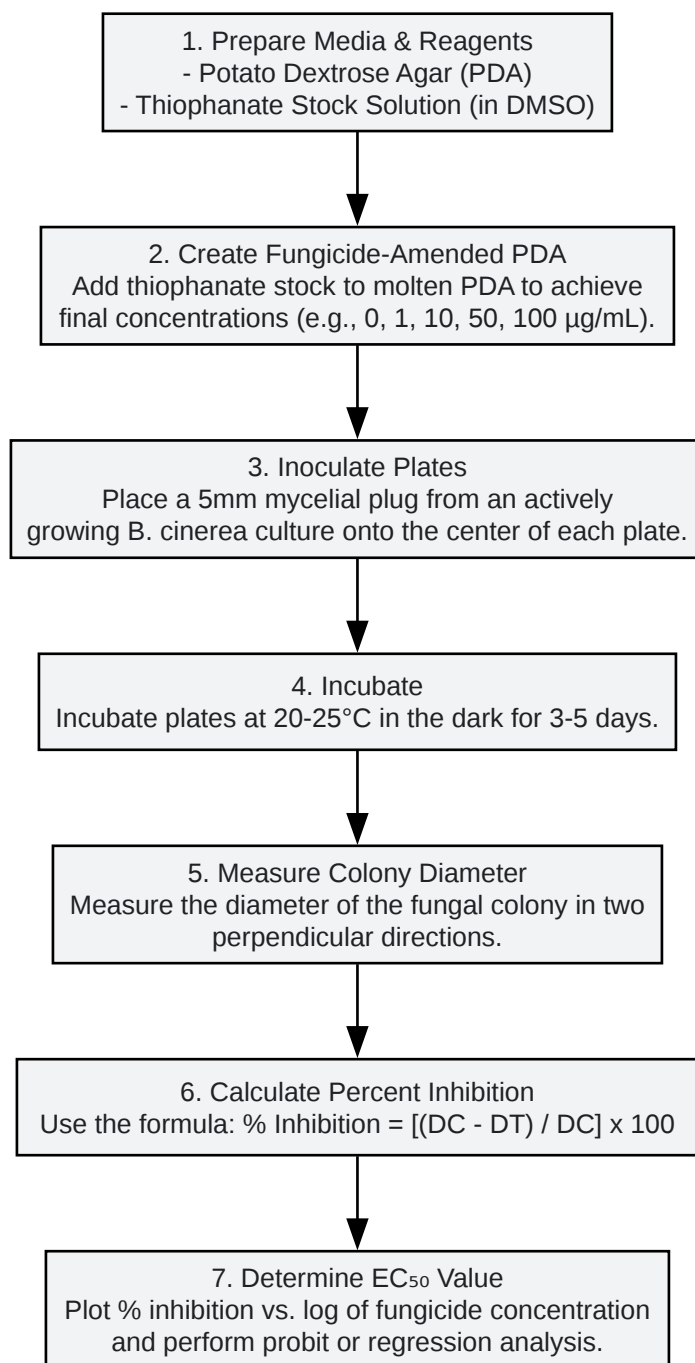
Isolate Phenotype	$EC_{50}$ Range ( $\mu\text{g/mL}$ )	Common $\beta$ -tubulin Mutation	Reference
Sensitive (SS)	< 1	None	<a href="#">[5]</a>
Low Resistance (LR)	1 - 10	E198A	<a href="#">[5]</a>
Weak Resistance (WR)	10 - 50	Not always specified	<a href="#">[5]</a>
High Resistance (HR)	> 100	E198A, E198V	<a href="#">[5]</a> <a href="#">[6]</a>

## Experimental Protocols

Two primary in vitro methods are used to assess the efficacy of **thiophanate** against *B. cinerea*: the mycelial growth inhibition assay and the spore germination assay.

### Protocol 1: Mycelial Growth Inhibition Assay

This assay is the most common method for determining fungicide sensitivity by measuring the radial growth of a fungal colony on a fungicide-amended medium.[\[7\]](#)



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**Caption:** Experimental workflow for the mycelial growth inhibition assay.

#### Materials and Reagents

- *Botrytis cinerea* isolate(s)

- Potato Dextrose Agar (PDA)
- **Thiophanate**-methyl (analytical standard)
- Dimethyl sulfoxide (DMSO)
- Sterile petri dishes (90 mm)
- Sterile cork borer (5 mm diameter) or scalpel
- Incubator (20-25°C)
- Micropipettes and sterile tips
- Parafilm

#### Methodology

- Preparation of **Thiophanate** Stock Solution:
  - Dissolve **thiophanate**-methyl in DMSO to create a high-concentration stock solution (e.g., 10,000 µg/mL).
  - Perform serial dilutions of the stock solution with sterile distilled water or DMSO to create working solutions that will be added to the media.
- Preparation of Fungicide-Amended Media:
  - Prepare PDA according to the manufacturer's instructions and autoclave.
  - Cool the molten agar in a water bath to approximately 45-50°C. This temperature is cool enough to prevent fungicide degradation while preventing premature solidification.
  - Add the appropriate volume of **thiophanate** working solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100 µg/mL).[3] The control plates (0 µg/mL) should receive an equivalent volume of the solvent (DMSO/water) used for the fungicide dilutions.

- Gently swirl the flask to ensure even distribution of the fungicide and immediately pour approximately 20 mL of the amended medium into each sterile petri dish.
- Allow the plates to solidify completely in a sterile environment.
- Inoculation:
  - Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing (3-5 day old) *B. cinerea* culture.
  - Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
  - Seal the plates with parafilm.
- Incubation:
  - Incubate the plates at 20-25°C in the dark.<sup>[8]</sup>
  - Incubation should proceed until the fungal growth in the control plates has reached approximately two-thirds to three-quarters of the plate diameter (typically 3-5 days).
- Data Collection and Analysis:
  - Measure the colony diameter (in mm) for each plate. It is best practice to take two perpendicular measurements and calculate the average.
  - Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the following formula:<sup>[9]</sup>  $MGI (\%) = [(DC - DT) / DC] \times 100$  Where:
    - DC = Average diameter of the colony in the control plate.
    - DT = Average diameter of the colony in the treated plate.
  - To determine the EC<sub>50</sub> value, plot the percentage of inhibition against the logarithm of the fungicide concentration.<sup>[9]</sup> Use statistical software to perform a probit analysis or fit a dose-response curve to the data.<sup>[9]</sup>

## Protocol 2: Spore Germination Assay

This assay assesses the effect of the fungicide on the ability of *B. cinerea* conidia (spores) to germinate and form a germ tube.<sup>[10]</sup>

### Materials and Reagents

- Mature (10-14 day old) sporulating culture of *B. cinerea*
- Sterile distilled water
- Wetting agent (e.g., 0.01% Tween 80)
- Sterile glass slides or 96-well microtiter plates
- Microscope
- Hemocytometer
- **Thiophanate** working solutions

### Methodology

- Preparation of Spore Suspension:
  - Flood a mature culture plate with a small volume (e.g., 10 mL) of sterile distilled water containing a wetting agent.<sup>[9]</sup>
  - Gently scrape the surface with a sterile loop or bent glass rod to dislodge the conidia.<sup>[9]</sup>
  - Filter the suspension through sterile cheesecloth or nylon mesh to remove mycelial fragments.
  - Using a hemocytometer, count the spores and adjust the concentration of the suspension to a final concentration of  $1 \times 10^5$  or  $1 \times 10^6$  spores/mL with sterile water.<sup>[10]</sup>
- Assay Setup:



- In microcentrifuge tubes or wells of a microtiter plate, mix the spore suspension with the various **thiophanate** working solutions to achieve the desired final concentrations.
- For slide-based assays, place a drop (e.g., 20-30 µL) of each suspension onto a microscope slide. Place the slides in a humid chamber (e.g., a petri dish with moist filter paper) to prevent drying.
- Incubation:
  - Incubate at 20-22°C for 4 to 6 hours.[10]
- Data Collection and Analysis:
  - After incubation, place a drop of the suspension on a microscope slide (if using microtiter plates).
  - Using a microscope, observe at least 100 spores per replicate.[9] A spore is considered germinated if the germ tube is at least half the length of the spore itself.[9]
  - Calculate the percentage of germination inhibition using the formula:[9] Inhibition (%) =  $[(GC - GT) / GC] \times 100$  Where:
    - GC = Percentage of germination in the control.
    - GT = Percentage of germination in the treatment.
  - Determine the EC<sub>50</sub> value as described in the mycelial growth assay.

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